

Application Notes and Protocols for TMEM45B

Cloning and Expression in Mammalian Cells

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Compound of Interest

Compound Name: *TI45b*

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These application notes provide a comprehensive guide for the cloning and expression of the human Transmembrane Protein 45B (TMEM45B) in mammalian cells. This document includes detailed protocols, data interpretation guidelines, and visualizations to facilitate the study of TMEM45B's role in various cellular processes, particularly in cancer biology.

Introduction to TMEM45B

Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein with emerging roles in both innate immunity and cancer progression.^{[1][2]} Localized primarily in the Golgi apparatus, endosomes, and lysosomes, TMEM45B has been implicated in the regulation of cell proliferation, migration, and invasion in various cancer types, including lung, pancreatic, prostate, and gastric cancers.^{[1][3][4][5]} Its expression is often upregulated in tumor tissues compared to their normal counterparts, suggesting its potential as a prognostic biomarker and a therapeutic target.^{[1][5][6]} Studies have linked TMEM45B to the modulation of key signaling pathways, such as the JAK/STAT3 and Wnt/ β -catenin pathways, which are critical in oncogenesis.^{[4][7]}

Quantitative Data Summary

The following tables summarize the reported quantitative data on TMEM45B expression and the functional consequences of its modulation in different cancer cell lines.

Table 1: Relative mRNA Expression of TMEM45B in Cancer Cell Lines

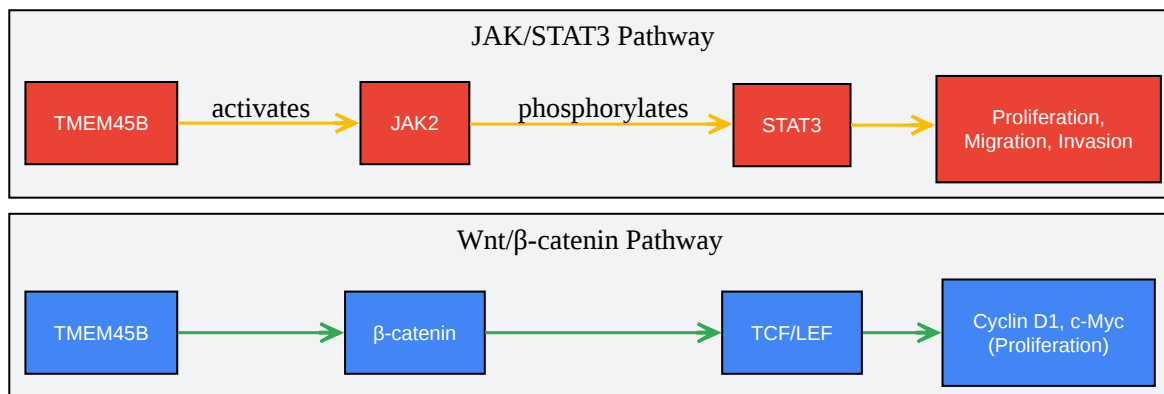
Cell Line	Cancer Type	Relative TMEM45B mRNA Expression (Fold Change vs. Normal)	Reference
U2OS	Osteosarcoma	Upregulated	[8]
SW1990	Pancreatic Cancer	High Expression	[6]
PANC-1	Pancreatic Cancer	High Expression	[6]
BGC-823	Gastric Cancer	Upregulated	[4]
MGC-803	Gastric Cancer	Upregulated	[4]
SGC-7901	Gastric Cancer	Upregulated	[4]
HGC-27	Gastric Cancer	Upregulated	[4]
LTL-313H	Prostate Cancer (High Metastatic)	Significantly Increased	[5]
LTL-331	Prostate Cancer (High Metastatic)	Significantly Increased	[5]

Table 2: Quantitative Effects of TMEM45B Knockdown on Cancer Cell Function

Cell Line	Cancer Type	Assay	Quantitative Effect of TMEM45B Knockdown	Reference
U251	Glioma	Migration	~40% reduction in migrated cells	[9]
U373	Glioma	Migration	~56% reduction in migrated cells	[9]
U251	Glioma	Invasion	~56% reduction in invaded cells	[9]
U373	Glioma	Invasion	~64% reduction in invaded cells	[9]
SW1990	Pancreatic Cancer	Proliferation	Significant reduction	[6]
PANC-1	Pancreatic Cancer	Proliferation	Significant reduction	[6]
SW1990	Pancreatic Cancer	Migration/Invasion	Significant reduction	[6]
PANC-1	Pancreatic Cancer	Migration/Invasion	Significant reduction	[6]
U2OS	Osteosarcoma	Proliferation	Significant suppression	[8]

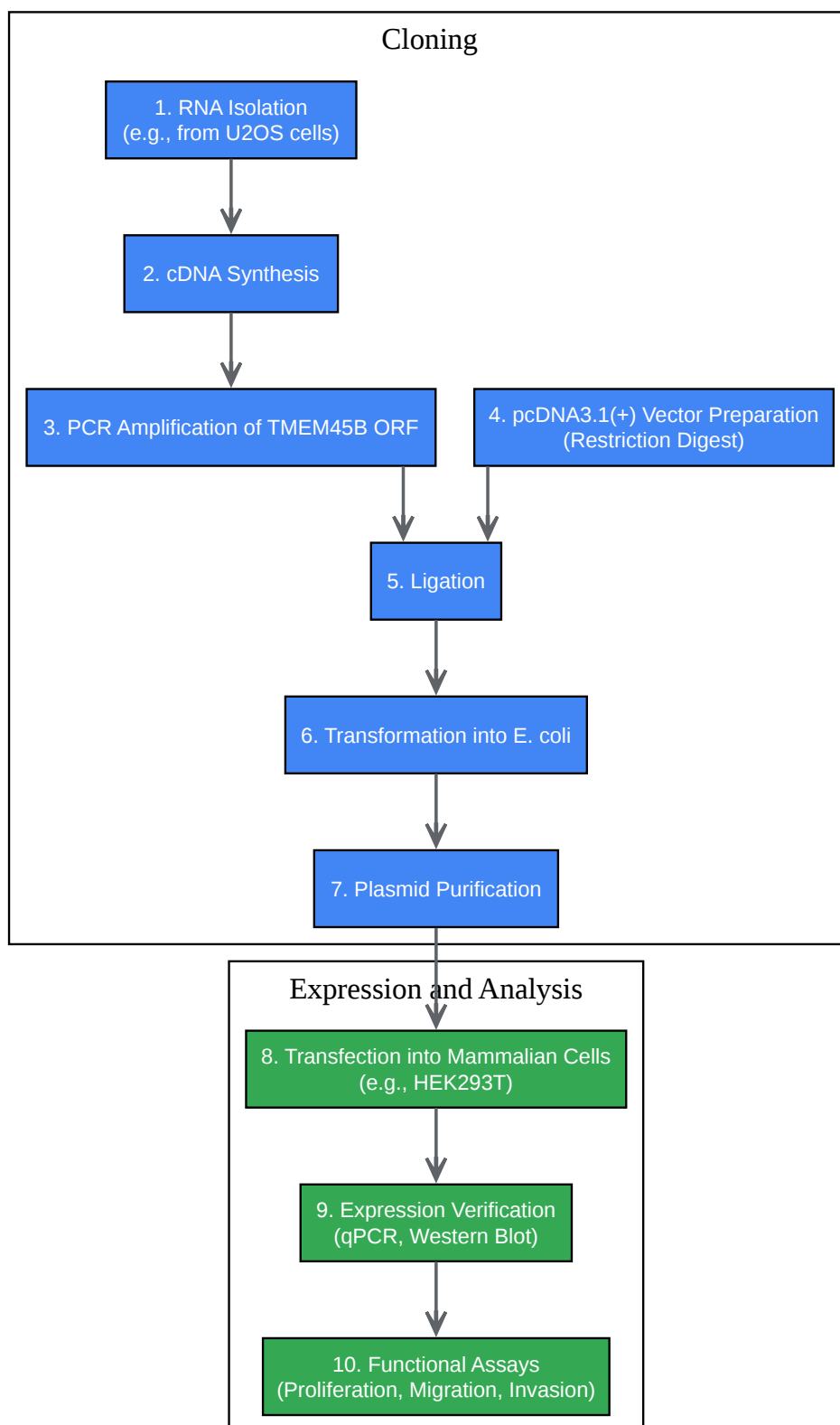
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving TMEM45B and the general experimental workflow for its study.



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Caption: TMEM45B Signaling Pathways.



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Caption: TMEM45B Cloning and Expression Workflow.

Experimental Protocols

Protocol 1: Cloning of Human TMEM45B into pcDNA3.1(+) Expression Vector

Objective: To clone the full-length open reading frame (ORF) of human TMEM45B into a mammalian expression vector for subsequent overexpression studies.

Materials:

- Human cancer cell line with high TMEM45B expression (e.g., U2OS)
- RNA extraction kit (e.g., TRIzol Reagent)
- Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)
- High-fidelity DNA polymerase (e.g., Phusion High-Fidelity DNA Polymerase)
- pcDNA3.1(+) vector
- Restriction enzymes (e.g., HindIII and XhoI) and corresponding buffers
- T4 DNA Ligase and buffer
- Competent E. coli (e.g., DH5α)
- LB agar plates with ampicillin (100 µg/mL)
- Plasmid miniprep kit (e.g., QIAprep Spin Miniprep Kit)
- Nuclease-free water
- PCR purification kit
- Gel extraction kit

Procedure:

- RNA Isolation and cDNA Synthesis:

- Culture U2OS cells to 80-90% confluency.
- Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
- PCR Amplification of TMEM45B ORF:
 - The NCBI reference sequence for human TMEM45B is NM_138788.3. The coding sequence (CDS) is 828 bp.
 - Design primers to amplify the full ORF. Incorporate restriction sites for HindIII (forward primer) and XhoI (reverse primer) (underlined) and a Kozak sequence (**bold**) in the forward primer for optimal translation initiation.
 - Forward Primer: 5'-CCCAAGCTT**GCC**ACCATGGCCAATTTCGGCGGCCAC-3'
 - Reverse Primer: 5'-CCGCTCGAGTCAGGCCTTGTCGTCGTCGTC-3'
 - Perform PCR using a high-fidelity DNA polymerase with the following cycling conditions (to be optimized based on the polymerase used):
 - Initial denaturation: 98°C for 30 seconds
 - 30-35 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 30 seconds
 - Final extension: 72°C for 5-10 minutes
 - Run the PCR product on a 1% agarose gel to confirm the expected size (~850 bp). Purify the PCR product using a PCR purification kit.
- Restriction Digest and Ligation:

- Digest both the purified PCR product and the pcDNA3.1(+) vector with HindIII and XhoI restriction enzymes. Follow the enzyme manufacturer's protocol for reaction setup and incubation times.
- Purify the digested vector and insert from an agarose gel using a gel extraction kit.
- Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3 (vector:insert) using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature for 1-2 hours.
- Transformation and Plasmid Purification:
 - Transform the ligation mixture into competent E. coli cells.
 - Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
 - Pick several colonies and grow them overnight in LB broth with ampicillin.
 - Isolate plasmid DNA using a miniprep kit.
- Verification of the Construct:
 - Verify the presence and orientation of the insert by restriction digestion of the purified plasmid with HindIII and XhoI.
 - Confirm the sequence of the TMEM45B insert by Sanger sequencing using a T7 promoter primer for the 5' end and a BGH reverse primer for the 3' end.

Protocol 2: Transient Expression of TMEM45B in HEK293T Cells

Objective: To transiently express the cloned TMEM45B-pcDNA3.1(+) construct in a mammalian cell line for functional analysis.

Materials:

- HEK293T cells

- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- TMEM45B-pcDNA3.1(+) plasmid and empty pcDNA3.1(+) vector (as control)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Reagents for downstream analysis (e.g., RIPA buffer for Western blot, TRIzol for qPCR)

Procedure:

- Cell Seeding:
 - The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection (e.g., 5×10^5 cells per well).
- Transfection:
 - On the day of transfection, prepare the DNA-lipid complexes in separate tubes for the TMEM45B construct and the empty vector control. For each well:
 - Dilute 2.5 μg of plasmid DNA in 125 μL of Opti-MEM.
 - In a separate tube, dilute 5 μL of Lipofectamine 3000 reagent in 125 μL of Opti-MEM.
 - Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 10-15 minutes at room temperature to allow complex formation.
 - Aspirate the media from the cells and add 2 mL of fresh, pre-warmed complete culture medium.

- Add the 250 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a CO2 incubator.
- Post-Transfection Analysis:
 - Harvest the cells 24-48 hours post-transfection for analysis.
 - For qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR using TMEM45B-specific primers to confirm overexpression at the mRNA level.
 - For Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform Western blotting using a TMEM45B-specific antibody to confirm overexpression at the protein level.
 - For Functional Assays: Seed the transfected cells for proliferation, migration, or invasion assays as described in the relevant protocols.

Protocol 3: Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of TMEM45B overexpression on cell migration.

Materials:

- Transfected HEK293T cells (TMEM45B-pcDNA3.1(+)) and empty vector control)
- 24-well Transwell inserts (8 µm pore size)
- Serum-free DMEM
- DMEM with 10% FBS (as chemoattractant)
- Crystal Violet staining solution
- Cotton swabs

Procedure:

- Cell Preparation:
 - 24 hours post-transfection, starve the cells in serum-free DMEM for 6-12 hours.
 - Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1×10^5 cells/mL.
- Assay Setup:
 - Add 600 μ L of DMEM with 10% FBS to the lower chamber of the 24-well plate.
 - Add 200 μ L of the cell suspension (2×10^4 cells) to the upper chamber of the Transwell insert.
 - Incubate for 12-24 hours at 37°C in a CO2 incubator.
- Analysis:
 - After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
 - Gently wash the inserts with PBS.
 - Count the number of migrated cells in several random fields under a microscope.
 - Quantify the results and compare the migration of TMEM45B-overexpressing cells to the control cells.

These protocols provide a solid foundation for initiating studies on TMEM45B. Researchers are encouraged to optimize these procedures for their specific cell lines and experimental conditions.

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